molecular formula C15H17N3O4S B2992561 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole CAS No. 2034488-43-0

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole

Cat. No.: B2992561
CAS No.: 2034488-43-0
M. Wt: 335.38
InChI Key: MNTKEYYDOYEXFM-UHFFFAOYSA-N
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Description

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its molecular structure integrates a 1,3-benzodioxole unit, a pyrrolidine ring, and a 1-methyl-1H-pyrazole group linked via a sulfonyl bridge. The 1,3-benzodioxole motif is a privileged structure in medicinal chemistry, frequently found in compounds investigated as modulators of biological transporters, such as the ATP-binding cassette (ABC) transporters . The sulfonyl group is a common linker that can enhance metabolic stability and influence the molecule's electronic properties and binding affinity to biological targets . This unique combination of features makes it a valuable chemical probe for researchers studying targeted protein interactions, structure-activity relationships (SAR), and for screening in drug discovery programs, particularly in areas like cystic fibrosis and other diseases associated with transporter protein dysfunction . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-17-9-13(7-16-17)23(19,20)18-5-4-12(8-18)11-2-3-14-15(6-11)22-10-21-14/h2-3,6-7,9,12H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTKEYYDOYEXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone.

    Sulfonylation: The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Formation of the pyrazole ring: The final step involves the cyclization of the sulfonylated intermediate with a hydrazine derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Formula Biological Activity Reference
4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4b) Dihydropyrazole + benzenesulfonamide p-Tolyl 200–201 C₂₃H₂₂N₃O₄S Not specified
4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (4d) Dihydropyrazole + benzenesulfonamide 4-Iodophenyl 212–214 C₂₂H₁₉IN₃O₄S Not specified
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (1) Dihydropyrazole Furan-2-yl 186 C₁₅H₁₄N₂O₃ Antimicrobial activity
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) Dihydropyrazole + thiazole Naphthalen-2-yl + 4-chlorophenyl Not reported C₂₉H₂₂ClN₃O₂S Antiproliferative (HCT-116 IC₅₀: 2.1 µM)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (44) Thiazole + cyclopropanecarboxamide Phenyl + pyrrolidin-1-yl Not reported C₃₁H₂₈N₃O₄S Not specified

Key Observations:

  • Core Heterocycles : The target compound’s pyrrolidine-sulfonyl-pyrazole scaffold differs from dihydropyrazole (e.g., 4b, 4d) or thiazole-based analogs (e.g., 102a, 44). The sulfonyl group may enhance solubility or binding affinity compared to simple sulfonamides .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-iodophenyl in 4d) increase melting points, likely due to enhanced intermolecular interactions, while bulky groups like naphthalen-2-yl in 102a improve antiproliferative potency .
  • Biological Activity : Thiazole-containing analogs (e.g., 102a) show significant anticancer activity, suggesting that the target compound’s pyrazole-pyrrolidine core could be optimized for similar applications .

Pharmacological Potential

  • Anticancer Activity : Compound 102a (IC₅₀: 2.1 µM against HCT-116) highlights the importance of aromatic substituents (naphthalen-2-yl) for cytotoxicity .
  • Antimicrobial Activity : Pyrazoline derivatives (e.g., compound 1 in ) exhibit moderate activity, suggesting that the benzo[d][1,3]dioxol-5-yl group may enhance membrane penetration .

Biological Activity

The compound 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores its biological activity based on various research findings, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O4SC_{18}H_{16}N_2O_4S, with a molecular weight of 364.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a pyrazole core which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol.
  • Synthesis of the Pyrrolidine Ring : This is often done via reactions with 1,4-diketones.
  • Coupling Reactions : The final structure is formed through palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Research indicates that compounds containing the pyrazole nucleus exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoles can induce apoptosis in cancer cells by targeting microtubules and disrupting their function . Specifically, compounds similar to this compound have been tested in various cancer cell lines, showing promising cytotoxic effects.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models . The sulfonamide group in this compound may enhance its efficacy in modulating inflammatory responses.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Certain pyrazole derivatives have been identified as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are implicated in inflammation and cancer progression .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

StudyFindings
Burguete et al. (2014)Synthesized pyrazole derivatives showed significant anti-tubercular and anti-microbial activity against various strains .
Research on MAO InhibitionCompounds were tested for MAO-A and MAO-B inhibition with some showing comparable activity to known inhibitors .
Anti-inflammatory StudiesDemonstrated efficacy against carrageenan-induced edema in mice models .

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole?

The synthesis typically involves multi-step procedures, including:

  • Condensation reactions : Formation of the pyrrolidine core by reacting benzo[d][1,3]dioxol-5-yl derivatives with pyrrolidine precursors .
  • Sulfonylation : Introducing the sulfonyl group using reagents like chlorosulfonic acid or sulfur trioxide under controlled conditions, followed by coupling with 1-methyl-1H-pyrazole .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol is critical to isolate the final product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • ¹H-NMR and LC-MS : To verify molecular structure and identify impurities .
  • Elemental analysis : Confirms stoichiometric composition .
  • Melting point determination : Assesses crystalline purity .
  • HPLC : Quantifies purity, especially for biologically active samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the sulfonylation step?

  • Solvent selection : Dichloromethane or THF/water mixtures improve reagent solubility and reaction efficiency .
  • Temperature control : Maintaining –20°C to –15°C prevents side reactions during diazomethane addition .
  • Catalysts : Triethylamine or Pd(PPh₃)₄ facilitates coupling reactions, as seen in analogous pyrazole sulfonylation workflows .

Q. What methodologies address discrepancies between computational docking predictions and experimental bioactivity data?

  • Molecular dynamics simulations : Refine docking models by accounting for protein flexibility and solvation effects .
  • Assay validation : Ensure biological assays (e.g., enzyme inhibition) use standardized protocols to minimize variability .
  • ADME analysis : Evaluate compound stability and cell permeability to explain mismatches between in silico and in vivo results .

Q. How should researchers analyze unexpected by-products formed during synthesis?

  • LC-MS and HRMS : Identify molecular weights and fragmentation patterns of by-products .
  • Isolation via preparative TLC : Separate by-products for individual characterization .
  • Mechanistic studies : Probe reaction intermediates using deuterated solvents or trapping agents to trace side-reaction pathways .

Q. What approaches are recommended for establishing structure-activity relationships (SAR) of analogs?

  • Systematic substitution : Modify the benzo[d][1,3]dioxole, pyrrolidine, or pyrazole moieties to assess functional group contributions .
  • Biological profiling : Test analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) to correlate structural changes with activity .
  • QSAR modeling : Use computational tools to predict bioactivity based on electronic or steric parameters .

Data Contradiction and Validation

Q. How can conflicting solubility data across studies be resolved?

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers under varying pH .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate formation, which may affect solubility measurements .

Q. What strategies validate the biological activity of this compound against off-target effects?

  • Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .
  • CRISPR/Cas9 knockout models : Confirm target specificity using cell lines lacking the putative target protein .

Experimental Design Considerations

Q. How should researchers design stability studies for long-term storage?

  • Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
  • Analytical monitoring : Track decomposition via HPLC and LC-MS at regular intervals .

Q. What in vitro models are suitable for preliminary neuroactivity assessment?

  • Primary neuronal cultures : Screen for neurotoxicity or modulatory effects on neurotransmitter receptors .
  • Patch-clamp electrophysiology : Evaluate ion channel modulation, leveraging structural analogs with known CNS activity .

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